molecular formula C11H15BrFN B13255479 [(4-Bromo-3-fluorophenyl)methyl](tert-butyl)amine

[(4-Bromo-3-fluorophenyl)methyl](tert-butyl)amine

Cat. No.: B13255479
M. Wt: 260.15 g/mol
InChI Key: IBXCYMKMCOFRCO-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a tert-butyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and fluorine sources under controlled conditions.

    Formation of the Methyl Group: The next step involves the introduction of a methyl group to the phenyl ring. This can be done using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the tert-Butyl Amine Group: Finally, the tert-butyl amine group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with tert-butylamine under suitable conditions.

Industrial Production Methods

Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the tert-butyl amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

(4-Bromo-3-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Bromo-3-fluorophenyl)methylamine: This compound has a methyl group instead of a tert-butyl group, which can affect its chemical properties and reactivity.

    (4-Bromo-3-fluorophenyl)methylamine: The presence of an ethyl group can influence the compound’s steric and electronic properties.

    (4-Bromo-3-fluorophenyl)methylamine: The isopropyl group can introduce different steric effects compared to the tert-butyl group.

The uniqueness of (4-Bromo-3-fluorophenyl)methylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3

InChI Key

IBXCYMKMCOFRCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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